molecular formula C9H9BrFNO B12982443 (R)-7-Bromo-5-fluorochroman-3-amine

(R)-7-Bromo-5-fluorochroman-3-amine

Cat. No.: B12982443
M. Wt: 246.08 g/mol
InChI Key: PUXILIBOJNIDCY-ZCFIWIBFSA-N
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Description

®-7-Bromo-5-fluorochroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure of ®-7-Bromo-5-fluorochroman-3-amine adds unique chemical properties that can be exploited in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Bromo-5-fluorochroman-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a chroman derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of ®-7-Bromo-5-fluorochroman-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

®-7-Bromo-5-fluorochroman-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Bromo-5-fluorochroman-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, ®-7-Bromo-5-fluorochroman-3-amine is investigated for its therapeutic potential. Preliminary studies suggest that it may have neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of diseases such as Alzheimer’s and Parkinson’s.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-7-Bromo-5-fluorochroman-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby providing neuroprotective benefits.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-fluorochroman-3-amine: Lacks the ®-configuration, which may affect its biological activity.

    7-Bromo-5-chlorochroman-3-amine: Substitution of fluorine with chlorine can lead to different chemical properties and biological effects.

    7-Bromo-5-fluorochroman-3-ol: The presence of a hydroxyl group instead of an amine group can significantly alter its reactivity and applications.

Uniqueness

®-7-Bromo-5-fluorochroman-3-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(3R)-7-bromo-5-fluoro-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H9BrFNO/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-2,6H,3-4,12H2/t6-/m1/s1

InChI Key

PUXILIBOJNIDCY-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](COC2=C1C(=CC(=C2)Br)F)N

Canonical SMILES

C1C(COC2=C1C(=CC(=C2)Br)F)N

Origin of Product

United States

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